molecular formula C28H35N5O5 B1676752 Morphiceptin CAS No. 74135-04-9

Morphiceptin

Cat. No. B1676752
CAS RN: 74135-04-9
M. Wt: 521.6 g/mol
InChI Key: LSQXZIUREIDSHZ-ZJZGAYNASA-N
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Description

Morphiceptin is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that is a selective μ-opioid receptor agonist . It is derived from β-casomorphin and has over 1,000 times selectivity for μ- over δ-opioid receptors .


Synthesis Analysis

Morphiceptin can be synthesized through various methods. One approach involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid, previously obtained from L-idose .


Molecular Structure Analysis

The molecular structure of Morphiceptin is complex and has been studied extensively. It has been found that the structure-activity relationships of morphiceptin analogues and studies resulting in defining low energy conformations are crucial .


Chemical Reactions Analysis

Chemical modifications in the cyclic morphiceptin-based structure, such as fluorination (compound 1) or peptide bond reduction (compound 2), can improve its pharmacological effect .


Physical And Chemical Properties Analysis

Morphiceptin has a chemical formula of C28H35N5O5 and a molar mass of 521.61 g/mol . It is highly lipophilic .

Scientific Research Applications

Analgesic Drug Development

Morphiceptin is structurally related to β-casomorphin and was originally isolated from bovine β-casein. It has been shown to be a highly selective opioid peptide agonist for the μ-receptor, which is pivotal in pain management . Research in this area focuses on synthesizing morphiceptin peptidomimetics to potentially create more effective and safer analgesics.

Gastrointestinal Therapeutics

Studies have explored cyclic derivatives of morphiceptin for their potential to alleviate abdominal pain and affect transit in the gastrointestinal tract . This research is particularly relevant for conditions like irritable bowel syndrome (IBS), where morphiceptin’s ability to modulate pain perception and GI peristalsis could lead to new treatments.

Peptidomimetic Chemistry

Morphiceptin has been used as a base structure for the synthesis of peptidomimetics. These are compounds designed to mimic the biological activity of peptides while overcoming their limitations, such as conformational flexibility and short half-life . The synthesis of new morphiceptin peptidomimetics incorporates unique amino acids to enhance stability and efficacy.

Bioactive Agent Synthesis

More than 60 peptides, including morphiceptin, have been approved as potent bioactive agents since insulin therapy was authorized in the 1920s. Morphiceptin’s role as a bioactive agent continues to be explored for its therapeutic potential .

Structural Biology

The unique structure of morphiceptin, particularly the presence of two proline residues allowing cis/trans isomerization, is of interest in structural biology. It aids in the study of peptide bond configurations and their effects on biological activity .

Mechanism of Action

Target of Action

Morphiceptin is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that primarily targets the μ-opioid receptor . This receptor is a part of the opioid receptor system in the body, which plays a crucial role in pain perception. Morphiceptin has over 1,000 times selectivity for μ- over δ-opioid receptors .

Mode of Action

As a selective μ-opioid receptor agonist, Morphiceptin binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the inhibition of pain signals. The analgesic effects of Morphiceptin were reversed by naloxone, indicating that the analgesic effect is mediated by the μ-opioid receptor .

Biochemical Pathways

The activation of μ-opioid receptors by Morphiceptin leads to the inhibition of adenylate cyclase, decreasing the level of cyclic AMP. This results in the hyperpolarization of the cell and a reduction in neurotransmitter release . The exact biochemical pathways affected by Morphiceptin are still under investigation.

Pharmacokinetics

It is known that when injected intracerebroventricularly (into the ventricular system of the brain), morphiceptin had an analgesic ed50 of 17 nmol per animal

Result of Action

The primary result of Morphiceptin’s action is the reduction of pain perception. By activating the μ-opioid receptors, Morphiceptin inhibits the transmission of pain signals, leading to an analgesic effect . This makes Morphiceptin a potential candidate for the treatment of conditions associated with pain.

Safety and Hazards

Morphiceptin should be handled with care. It is recommended to use full personal protective equipment, avoid breathing vapors, mist, dust or gas, and ensure adequate ventilation .

Future Directions

Research on peptide-drug conjugates like Morphiceptin for targeted cancer therapy is a topic of great current interest . The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQXZIUREIDSHZ-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995574
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Morphiceptin

CAS RN

74135-04-9
Record name Morphiceptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPHICEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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